
2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-fluoro-1-phenylbenzimidazole is a useful research compound. Its molecular formula is C14H10ClFN2 and its molecular weight is 260.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A series of fluorinated and non-fluorinated 2-phenylbenzimidazoles, which include derivatives of 2-(chloromethyl)-4-fluoro-1-phenylbenzimidazole, have been synthesized and evaluated for their potential antitumor properties. These compounds were inspired by the structure of PMX 610, a compound known for its potent antitumor activity in vitro. While the newly synthesized benzimidazoles showed less activity than PMX 610, the most active compounds in this series still exhibited low micromolar GI50 values in breast cancer cell lines, suggesting their potential for further chemical modifications and target identification (Kadri et al., 2008).
Antibacterial Activity
The microwave-assisted synthesis of novel 2-chloromethyl-1-H-benzimidazole derivatives has been carried out, with a focus on evaluating their antibacterial activity. These compounds were synthesized by reacting 2-chloromethyl-1-H-benzimidazole with different aromatic amines and heterocyclic compounds. The antibacterial activities of these synthesized compounds were assessed using the well plate method, indicating the potential of this compound derivatives in antibacterial applications (Patil et al., 2016).
Building Block for Pharmaceutical Compounds
2-([4-18F]fluorophenyl)benzimidazole, a derivative of this compound, has been synthesized and reported for its potential use as a building block for various endogenous and pharmaceutical compounds. The synthesis involved microwave-assisted cyclocondensation and explored various solvents, catalysts, and heating methods to optimize the reaction conditions. This work highlights the potential of this compound derivatives as precursors or intermediates in the synthesis of medically relevant compounds (Getvoldsen et al., 2004).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and the presence of functional groups, such as the chloromethyl and fluoro groups in this case.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic substitution reactions . In these reactions, the compound may bind to its target, causing a change in the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways, depending on their specific targets . The compound could potentially affect the function of these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The presence of the chloromethyl and fluoro groups could potentially influence the compound’s bioavailability .
Result of Action
Based on the known effects of benzimidazole derivatives, the compound could potentially influence cellular processes by interacting with its targets .
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-9-13-17-14-11(16)7-4-8-12(14)18(13)10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOVWLGWBIWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=CC=C3)F)N=C2CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183820-16-7 |
Source


|
| Record name | 2-(chloromethyl)-4-fluoro-1-phenyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
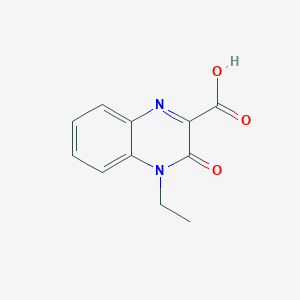
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)
![N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide](/img/structure/B2498078.png)
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
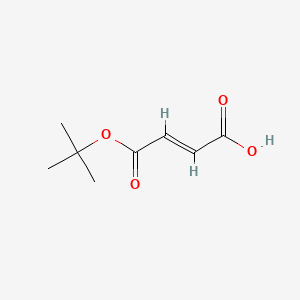
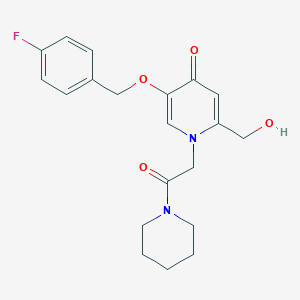
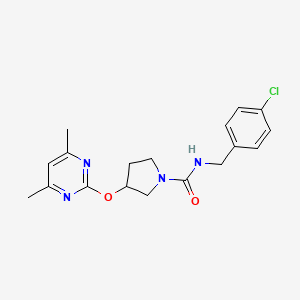

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine](/img/structure/B2498092.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
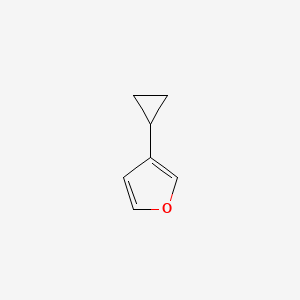
![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)
